molecular formula C13H24N2O B14226313 Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]- CAS No. 824938-91-2

Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]-

Cat. No.: B14226313
CAS No.: 824938-91-2
M. Wt: 224.34 g/mol
InChI Key: OLYCGJFETINCMR-CHWSQXEVSA-N
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Description

Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]- is a chemical compound with the molecular formula C12H22N2O. It is known for its unique structural configuration, which includes a piperidine ring attached to a cyclohexyl group. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]- typically involves the reaction of cyclohexylamine with acetic anhydride in the presence of a catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 2-4 hours. The product is then purified using recrystallization techniques to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]- is scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-
  • Acetamide, N-[(1R,2R)-2-(1-morpholinyl)cyclohexyl]-

Uniqueness

Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable tool in research and industrial applications.

Properties

CAS No.

824938-91-2

Molecular Formula

C13H24N2O

Molecular Weight

224.34 g/mol

IUPAC Name

N-[(1R,2R)-2-piperidin-1-ylcyclohexyl]acetamide

InChI

InChI=1S/C13H24N2O/c1-11(16)14-12-7-3-4-8-13(12)15-9-5-2-6-10-15/h12-13H,2-10H2,1H3,(H,14,16)/t12-,13-/m1/s1

InChI Key

OLYCGJFETINCMR-CHWSQXEVSA-N

Isomeric SMILES

CC(=O)N[C@@H]1CCCC[C@H]1N2CCCCC2

Canonical SMILES

CC(=O)NC1CCCCC1N2CCCCC2

Origin of Product

United States

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